molecular formula C15H23ClN2O B6029346 [(3-chloro-4-methoxyphenyl)methyl][(1-ethylpyrrolidin-2-yl)methyl]amine

[(3-chloro-4-methoxyphenyl)methyl][(1-ethylpyrrolidin-2-yl)methyl]amine

Cat. No.: B6029346
M. Wt: 282.81 g/mol
InChI Key: GLXBPFWFECATSO-UHFFFAOYSA-N
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Description

[(3-chloro-4-methoxyphenyl)methyl][(1-ethylpyrrolidin-2-yl)methyl]amine is a complex organic compound that features a combination of aromatic and heterocyclic structures. The compound is characterized by the presence of a chloro-substituted methoxyphenyl group and an ethyl-substituted pyrrolidine ring. This unique structure imparts specific chemical and physical properties, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-chloro-4-methoxyphenyl)methyl][(1-ethylpyrrolidin-2-yl)methyl]amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Nitration: The starting material, 3-chloro-4-methoxybenzaldehyde, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The resulting amine undergoes a substitution reaction with 1-ethyl-2-pyrrolidinylmethyl chloride to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and recrystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

[(3-chloro-4-methoxyphenyl)methyl][(1-ethylpyrrolidin-2-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form secondary or tertiary amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of 3-chloro-4-methoxybenzaldehyde.

    Reduction: Formation of 3-chloro-4-methoxyphenylmethane.

    Substitution: Formation of secondary or tertiary amines depending on the alkyl halide used.

Scientific Research Applications

[(3-chloro-4-methoxyphenyl)methyl][(1-ethylpyrrolidin-2-yl)methyl]amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential pharmacological properties, including its effects on the central nervous system.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [(3-chloro-4-methoxyphenyl)methyl][(1-ethylpyrrolidin-2-yl)methyl]amine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways.

Comparison with Similar Compounds

[(3-chloro-4-methoxyphenyl)methyl][(1-ethylpyrrolidin-2-yl)methyl]amine can be compared with similar compounds such as:

    [(3-chloro-4-methoxyphenyl)methyl][(1-methylpyrrolidin-2-yl)methyl]amine: Similar structure but with a methyl group instead of an ethyl group on the pyrrolidine ring.

    [(3-chloro-4-methoxyphenyl)methyl][(1-ethylpyrrolidin-2-yl)ethyl]amine: Similar structure but with an ethyl group instead of a methyl group on the amine nitrogen.

These compounds share similar chemical properties but may exhibit different biological activities and reactivity due to the variations in their substituents.

Properties

IUPAC Name

N-[(3-chloro-4-methoxyphenyl)methyl]-1-(1-ethylpyrrolidin-2-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23ClN2O/c1-3-18-8-4-5-13(18)11-17-10-12-6-7-15(19-2)14(16)9-12/h6-7,9,13,17H,3-5,8,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLXBPFWFECATSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC1CNCC2=CC(=C(C=C2)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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